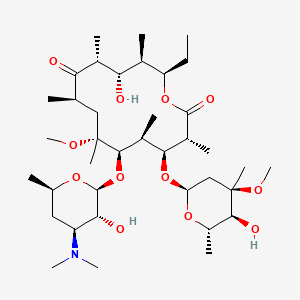
L-erythro-isocitrate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-erythro-isocitrate(3-) is an isocitrate(3-) that is the conjugate base of L-erythro-isocitric acid. It has a role as a fundamental metabolite. It is a conjugate base of a L-erythro-isocitric acid. It is an enantiomer of a D-erythro-isocitrate(3-).
Applications De Recherche Scientifique
Role in Erythropoiesis and Anemia Treatment
L-erythro-isocitrate has been studied for its role in erythropoiesis, the process of producing red blood cells. Research indicates that L-erythro-isocitrate can reverse the erythroid iron restriction response, potentially offering a novel approach to treating anemias resistant to erythropoietin (Epo). In studies involving erythroid progenitors, L-erythro-isocitrate was shown to counteract the negative effects of iron deprivation, thereby restoring Epo responsiveness and promoting erythroid differentiation and survival (Bullock et al., 2008). This mechanism was further demonstrated in a rat model, where L-erythro-isocitrate corrected anemia induced by inflammatory conditions (Richardson et al., 2010).
Involvement in Hematopoiesis and Bone Homeostasis
L-erythro-isocitrate's relationship with hematopoiesis, the formation of blood cellular components, was explored, showing that erythropoietin signaling crucially impacts both erythropoiesis and bone homeostasis. This research provides insight into the interconnectedness of different physiological processes and the potential role of L-erythro-isocitrate in them (Singbrant et al., 2011).
Use in Drug Delivery Systems
L-erythro-isocitrate has implications in drug delivery, particularly through erythrocytes or red blood cells. The biocompatibility and long circulation half-life of erythrocytes make them ideal candidates for delivering therapeutic agents, including L-erythro-isocitrate (Hamidi & Tajerzadeh, 2003). Such delivery systems can potentially be used for targeted therapy and slow release of drugs, improving treatment efficacy.
Potential in Cancer Treatment and Understanding
L-erythro-isocitrate’s role in erythropoietin signaling also brings relevance to cancer research. Erythropoietin and its receptor are expressed in various human cancers, including prostate cancer, suggesting a potential autocrine or paracrine growth regulation mechanism that could involve L-erythro-isocitrate (Arcasoy et al., 2005). Understanding this interaction could lead to new avenues in cancer therapy.
Propriétés
Nom du produit |
L-erythro-isocitrate(3-) |
|---|---|
Formule moléculaire |
C6H5O7-3 |
Poids moléculaire |
189.1 g/mol |
Nom IUPAC |
(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4-/m1/s1 |
Clé InChI |
ODBLHEXUDAPZAU-VVJJHMBFSA-K |
SMILES isomérique |
C([C@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one](/img/structure/B1235326.png)


![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)
![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)
![methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B1235334.png)


